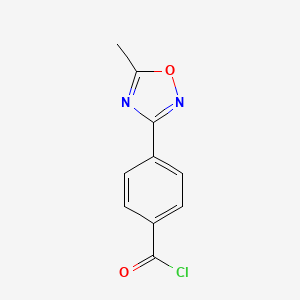
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound with the molecular formula C10H7ClN2O2 It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 5-methyl-1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class of compounds to which 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
It’s worth noting that oxadiazole derivatives have been reported to interact with their targets in a way that inhibits the growth and proliferation of cancer cells .
Biochemical Pathways
Oxadiazole derivatives are known to interfere with several biochemical pathways involved in cell growth and proliferation, leading to their anticancer effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been used in the synthesis of novel 1,2,4-oxadiazole derivatives, which exhibit a broad spectrum of biological activities . The interactions between this compound and these biomolecules are primarily based on its ability to form stable intermediates, which then participate in further biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . Additionally, it can modulate the activity of certain enzymes, leading to changes in metabolic pathways and cellular energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in various laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in long-term studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . For example, at lower doses, this compound may enhance certain metabolic pathways, while at higher doses, it can induce toxicity and adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It has been shown to participate in the synthesis of other bioactive compounds, influencing metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to the formation of new metabolic intermediates, which play essential roles in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for determining the compound’s overall bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative. For example, 5-methyl-1,2,4-oxadiazole can be prepared by cyclization of an amidoxime with a suitable carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Benzoyl Group: The oxadiazole derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions (room temperature to 60°C) in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions at room temperature.
Condensation Reactions: Often performed in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or using catalytic amounts of acids or bases.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its reactive benzoyl chloride group.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains a furazan ring in addition to the oxadiazole ring, making it structurally similar but with different chemical properties and applications.
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid: This compound is the hydrolyzed form of the benzoyl chloride derivative and has different reactivity and applications.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a 1,2,4-oxadiazole ring
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDBBBBXFXBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428185 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222541-76-6 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)
![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)
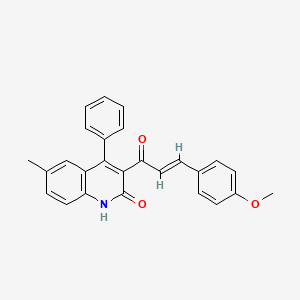
![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)
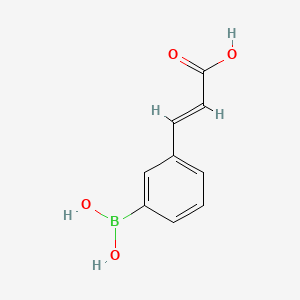
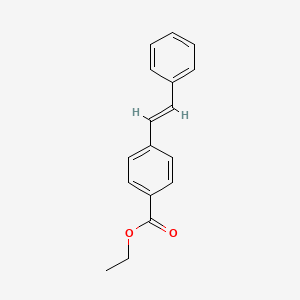
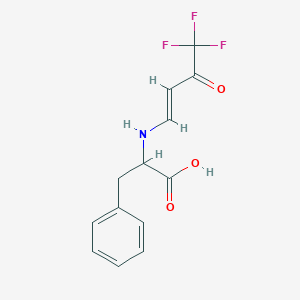
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
